molecular formula C12H13NO3 B3065216 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide CAS No. 32713-04-5

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide

Cat. No.: B3065216
CAS No.: 32713-04-5
M. Wt: 219.24 g/mol
InChI Key: PAQPBIQJRVSLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide is a heterocyclic compound that features a furan ring fused with a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 2-hydroxyaniline, under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-2-methyl-3-furancarboxamide: Lacks the hydroxyl group on the phenyl ring.

    N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide: Lacks the dihydro functionality on the furan ring.

    4,5-Dihydro-N-(2-hydroxyphenyl)-3-furancarboxamide: Lacks the methyl group on the furan ring.

Uniqueness

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide is unique due to the presence of both the hydroxyl group on the phenyl ring and the dihydro functionality on the furan ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-5-methyl-2,3-dihydrofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-9(6-7-16-8)12(15)13-10-4-2-3-5-11(10)14/h2-5,14H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQPBIQJRVSLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298030
Record name N-(2-Hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32713-04-5
Record name NSC120315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 2
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 3
Reactant of Route 3
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 4
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 5
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 6
Reactant of Route 6
4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.